N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of morpholine, piperidine, and pyridine moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the morpholine-4-sulfonyl chloride, which is then reacted with 4-piperidone to form the piperidin-4-yl derivative. This intermediate is further reacted with N-methylpyridin-2-amine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-methylmorpholine
- 4-methylmorpholine
- N-methylpyridin-2-amine
Uniqueness
N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of morpholine, piperidine, and pyridine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H28N4O4S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H28N4O4S/c1-24(21-4-2-3-11-23-21)19-9-12-25(13-10-19)22(27)18-5-7-20(8-6-18)31(28,29)26-14-16-30-17-15-26/h2-8,11,19H,9-10,12-17H2,1H3 |
InChI Key |
KZRNNHQCQXALRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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